molecular formula C9H11NO4 B13146448 Methyl3,5-dimethoxypicolinate

Methyl3,5-dimethoxypicolinate

Cat. No.: B13146448
M. Wt: 197.19 g/mol
InChI Key: CINJEEGOXJWNCG-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxypicolinate is a heterocyclic organic compound belonging to the picolinate ester family. Its structure features a pyridine ring substituted with methoxy groups at positions 3 and 5, and a methyl ester at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-rich aromatic system, which facilitates further functionalization .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 3,5-dimethoxypyridine-2-carboxylate

InChI

InChI=1S/C9H11NO4/c1-12-6-4-7(13-2)8(10-5-6)9(11)14-3/h4-5H,1-3H3

InChI Key

CINJEEGOXJWNCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-dimethoxypicolinate typically involves the esterification of 3,5-dimethoxypicolinic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3,5-dimethoxypicolinic acid+methanolacid catalystmethyl 3,5-dimethoxypicolinate+water\text{3,5-dimethoxypicolinic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{methyl 3,5-dimethoxypicolinate} + \text{water} 3,5-dimethoxypicolinic acid+methanolacid catalyst​methyl 3,5-dimethoxypicolinate+water

Industrial Production Methods

In an industrial setting, the production of methyl 3,5-dimethoxypicolinate can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethoxypicolinate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3,5-dimethoxy-2-pyridinecarboxylic acid.

    Reduction: Formation of 3,5-dimethoxypicolinyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-dimethoxypicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3,5-dimethoxypicolinate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that hydrolyze ester bonds. The methoxy groups can also participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 4-Methoxy-3,5-Dimethylpicolinate ():

  • Structural Differences : Substitution at position 4 (methoxy vs. methyl in Methyl 3,5-dimethoxypicolinate).
  • Steric Effects: A methyl group at position 4 introduces greater steric hindrance, which may reduce accessibility for nucleophilic attack on the ester moiety.
  • Applications : Both compounds serve as intermediates, but the methyl-substituted derivative may be preferred in reactions requiring steric stabilization .

Ethyl 3,4-Dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate ():

  • Structural Differences : A benzooxazine ring replaces the pyridine core, and an ethyl ester is present.
  • Impact on Properties :
    • Ring Saturation : The partially saturated benzooxazine ring may confer greater conformational flexibility, influencing binding interactions in drug design.
    • Solubility : The ethyl ester could marginally increase lipophilicity compared to the methyl ester in Methyl 3,5-dimethoxypicolinate.

Functional Group Variants

3,4,5-Trihydroxybenzoic Acid ():

  • Structural Differences : A benzoic acid core with hydroxyl groups at positions 3, 4, and 5, lacking the pyridine ring and ester group.
  • Impact on Properties :
    • Acidity : The hydroxyl groups render this compound highly acidic (pKa ~4–5), whereas Methyl 3,5-dimethoxypicolinate’s methoxy groups reduce acidity (pKa ~neutral).
    • Biological Activity : Hydroxybenzoic acids exhibit antioxidant properties, while picolinate esters are more commonly linked to synthetic utility .

5-Chloro-2-Methyl-3(2H)-Isothiazolone ():

  • Structural Differences : An isothiazolone ring with chloro and methyl substituents.
  • Impact on Properties :
    • Toxicity : Isothiazolones are potent biocides with acute toxicity (H311, H330), whereas picolinate esters like Methyl 3,5-dimethoxypicolinate are likely less toxic due to the absence of reactive heteroatoms like sulfur .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Substituents Key Properties/Applications References
Methyl 3,5-dimethoxypicolinate C₉H₁₁NO₄ 3,5-dimethoxy, methyl ester Pharmaceutical intermediate
Methyl 4-methoxy-3,5-dimethylpicolinate C₁₀H₁₃NO₃ 4-methoxy, 3,5-dimethyl, methyl ester Synthetic intermediate
3,4,5-Trihydroxybenzoic acid C₇H₆O₅ 3,4,5-trihydroxy Antioxidant, natural product
5-Chloro-2-methyl-3(2H)-isothiazolone C₄H₄ClNOS Chloro, methyl, isothiazolone ring Biocide, preservative

Biological Activity

Methyl 3,5-dimethoxypicolinate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential.

Chemical Structure and Properties

Methyl 3,5-dimethoxypicolinate is a derivative of picolinic acid, characterized by two methoxy groups at the 3 and 5 positions. This substitution pattern enhances its lipophilicity and bioavailability. The compound exhibits moderate solubility in water and has favorable pharmacokinetic properties, which include high gastrointestinal absorption and blood-brain barrier (BBB) permeability.

Key Properties:

  • Molecular Formula: C_10H_13N_2O_4
  • Molecular Weight: 225.22 g/mol
  • Log P (Octanol/Water): 3.09
  • Total Polar Surface Area: 65.49 Ų

Antioxidant Activity

Methyl 3,5-dimethoxypicolinate has been shown to exhibit significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's ability to modulate oxidative stress markers makes it a candidate for further investigation in neurodegenerative diseases.

Anti-inflammatory Effects

Research indicates that methyl 3,5-dimethoxypicolinate can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition suggests potential therapeutic applications in inflammatory conditions like arthritis and cardiovascular diseases (CVD). The compound's mechanism appears to involve the downregulation of nuclear factor kappa B (NF-κB) signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of methyl 3,5-dimethoxypicolinate against various bacterial strains. In vitro assays have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of methyl 3,5-dimethoxypicolinate on neuronal cells subjected to oxidative stress. Results showed a significant reduction in cell death and oxidative damage markers, suggesting its potential use in treating neurodegenerative disorders.
  • Cardiovascular Protection : In a model of CVD, methyl 3,5-dimethoxypicolinate was administered to assess its impact on cardiac function and inflammatory markers. Findings revealed that the compound significantly reduced myocardial injury and inflammation, highlighting its cardioprotective properties.

Research Findings

A comprehensive analysis of various studies provides insights into the biological activity of methyl 3,5-dimethoxypicolinate:

Study FocusKey Findings
Antioxidant ActivityEffective free radical scavenger; reduces oxidative stress markers
Anti-inflammatory MechanismsInhibits TNF-α and IL-6; downregulates NF-κB signaling
Antimicrobial EfficacyActive against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsReduces neuronal cell death under oxidative stress conditions
Cardiovascular ProtectionDecreases myocardial injury and inflammation in CVD models

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